molecular formula C8H5BrN2O B12349929 6-bromo-8aH-2,7-naphthyridin-1-one

6-bromo-8aH-2,7-naphthyridin-1-one

Cat. No.: B12349929
M. Wt: 225.04 g/mol
InChI Key: XVVIHKQQGFZHMG-UHFFFAOYSA-N
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Description

6-Bromo-8aH-2,7-naphthyridin-1-one is a heterocyclic compound with the molecular formula C8H5BrN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8aH-2,7-naphthyridin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with bromoacetyl bromide followed by cyclization can yield the desired compound . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom into the naphthyridine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8aH-2,7-naphthyridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine, while oxidation can produce a naphthyridine oxide .

Mechanism of Action

The mechanism of action of 6-bromo-8aH-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8aH-2,7-naphthyridin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-8aH-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H5BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4,6H

InChI Key

XVVIHKQQGFZHMG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CC2C(=O)N=C1)Br

Origin of Product

United States

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